molecular formula C9H9N3O B14644133 2(1H)-Quinazolinone, 1-amino-4-methyl- CAS No. 55271-21-1

2(1H)-Quinazolinone, 1-amino-4-methyl-

Cat. No.: B14644133
CAS No.: 55271-21-1
M. Wt: 175.19 g/mol
InChI Key: AUYITBQKMVZTPW-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 1-amino-4-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with an amino group at the first position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 1-amino-4-methyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-methyl-2-aminobenzamide with formic acid under reflux conditions. This reaction leads to the formation of the quinazolinone ring system.

Industrial Production Methods

Industrial production of 2(1H)-Quinazolinone, 1-amino-4-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 1-amino-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

2(1H)-Quinazolinone, 1-amino-4-methyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 1-amino-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinazolinone, 1-amino-4-chloro-
  • 2(1H)-Quinazolinone, 1-amino-4-ethyl-
  • 2(1H)-Quinazolinone, 1-amino-4-phenyl-

Uniqueness

2(1H)-Quinazolinone, 1-amino-4-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the fourth position can affect the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties, making it distinct from other quinazolinone derivatives.

Properties

CAS No.

55271-21-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-amino-4-methylquinazolin-2-one

InChI

InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)12(10)9(13)11-6/h2-5H,10H2,1H3

InChI Key

AUYITBQKMVZTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C2=CC=CC=C12)N

Origin of Product

United States

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